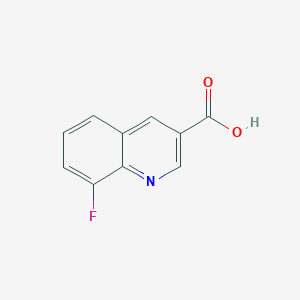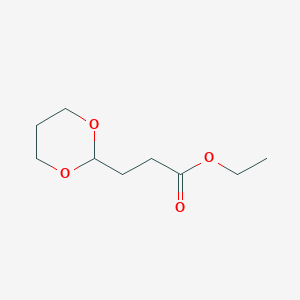
8-氟喹啉-3-羧酸
描述
8-Fluoroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO2 and its molecular weight is 191.16 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Fluoroquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Fluoroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
8-氟喹啉-3-羧酸及其衍生物因其抗菌特性而被广泛研究。研究表明,各种衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的活性。例如,研究表明喹诺酮类药物的 8 位上的某些取代基可以增强抗菌活性,其中氟取代特别有效 (Sánchez 等人,1988 年)。另一项研究重点介绍了新型 8-硝基氟喹诺酮模型的制备及其对金黄色葡萄球菌等菌株的有效性 (Al-Hiari 等人,2007 年)。
合成和构效关系
氟喹诺酮衍生物的合成和评价揭示了这些化合物的构效关系。一项专注于合成二取代 1-烷基-1,4-二氢-4-氧代喹啉-3-羧酸的研究表明,一些衍生物对多种细菌的活性高于已知化合物 (Koga 等人,1980 年)。类似地,另一项研究合成并评价了一系列 8-烷氧基喹诺酮的抗菌活性,提供了对不同取代基对喹诺酮核团影响的见解 (Sánchez 等人,1995 年)。
抑制 HIV-1 复制的潜力
研究还探讨了氟喹诺酮衍生物在抑制 HIV-1 复制中的潜力。一项研究发现,某些衍生物是 HIV-1 转录的有效抑制剂,表明在抗病毒治疗中可能发挥作用 (Baba 等人,1998 年)。
光稳定性和生物活性
8 位取代的氟喹诺酮的光稳定性和生物活性一直是研究的主题。研究取代基如何影响这些化合物在紫外线照射下的稳定性提供了有价值的见解。例如,一项研究发现,在 8 位引入甲氧基对稳定性起着至关重要的作用,可以抵抗紫外线照射 (Matsumoto 等人,1992 年)。
作用机制
Mode of Action
It’s worth noting that fluoroquinolones, a class of compounds to which 8-fluoroquinoline-3-carboxylic acid belongs, generally work by inhibiting bacterial dna-gyrase . This results in the prevention of bacterial DNA replication, leading to the death of the bacteria .
Result of Action
As mentioned earlier, fluoroquinolones generally exhibit antibacterial activity by inhibiting bacterial DNA-gyrase . .
安全和危害
8-Fluoroquinoline-3-carboxylic acid is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
生化分析
Biochemical Properties
8-Fluoroquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. By inhibiting this enzyme, 8-Fluoroquinoline-3-carboxylic acid exhibits potent antibacterial activity. Additionally, it forms complexes with metal ions, which can further influence its biochemical behavior .
Cellular Effects
The effects of 8-Fluoroquinoline-3-carboxylic acid on cells are profound. It impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting bacterial DNA-gyrase, it prevents bacterial replication, leading to cell death. This compound also affects the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 8-Fluoroquinoline-3-carboxylic acid exerts its effects primarily through enzyme inhibition. It binds to the bacterial DNA-gyrase enzyme, preventing it from catalyzing the supercoiling of DNA, which is essential for DNA replication and transcription. This binding interaction leads to the inhibition of bacterial growth and replication. Additionally, 8-Fluoroquinoline-3-carboxylic acid can interact with other biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoroquinoline-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its antibacterial activity. Long-term exposure to 8-Fluoroquinoline-3-carboxylic acid can also result in adaptive responses in bacterial populations, potentially leading to resistance .
Dosage Effects in Animal Models
The effects of 8-Fluoroquinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits effective antibacterial activity without significant adverse effects. At higher doses, toxic effects can be observed, including damage to the liver and kidneys. Threshold effects have been noted, where a certain dosage is required to achieve the desired antibacterial effect, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
8-Fluoroquinoline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. The compound can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Its interaction with cofactors and other enzymes further modulates its metabolic pathways .
Transport and Distribution
Within cells and tissues, 8-Fluoroquinoline-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness. Understanding these transport mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 8-Fluoroquinoline-3-carboxylic acid plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall effectiveness in inhibiting bacterial growth .
属性
IUPAC Name |
8-fluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUIXNPZATTWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562888 | |
| Record name | 8-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-53-6 | |
| Record name | 8-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Fluoroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















